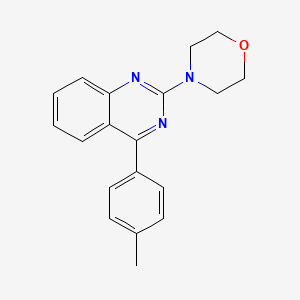

![molecular formula C16H14N4O3S2 B3014426 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206988-59-1](/img/structure/B3014426.png)

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

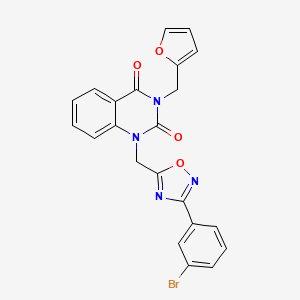

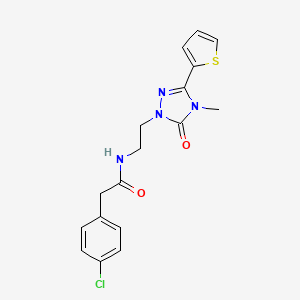

The compound "N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a derivative that falls within the class of compounds containing thiadiazole and benzamide moieties. These structural components are known to confer various biological properties, including antimicrobial and anticancer activities. The thiadiazole scaffold, in particular, is a heterocyclic compound that has been incorporated into various pharmacophores due to its promising biological significance .

Synthesis Analysis

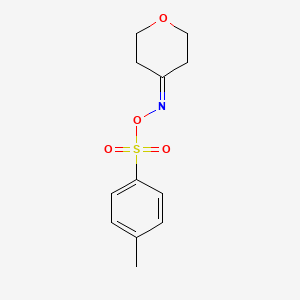

The synthesis of related benzamide derivatives with thiadiazole structures has been reported using different methods. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized through a microwave-assisted, solvent-free method, which is a rapid and efficient technique that can enhance the synthesis process . Although the exact synthesis method for the compound is not detailed in the provided papers, similar compounds have been synthesized and their structures confirmed by spectroscopic methods such as IR, NMR, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives with thiadiazole is characterized by the presence of a benzamide ring and a thiadiazole ring, which can have various substituents affecting their properties. The molecular structure is crucial as it can influence the compound's photophysical properties, such as fluorescence, as well as its biological activities . Docking studies have been performed to predict the mechanism of action of similar compounds, which suggests that the molecular structure plays a significant role in the interaction with biological targets .

Chemical Reactions Analysis

While the specific chemical reactions involving "this compound" are not described in the provided papers, related compounds have been shown to exhibit fluorescence characteristics and aggregation-induced emission effects (AIEE) . These reactions are indicative of the potential for these compounds to be used as fluorescent probes or in other applications where their photophysical properties can be utilized.

Physical and Chemical Properties Analysis

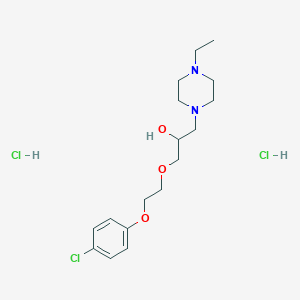

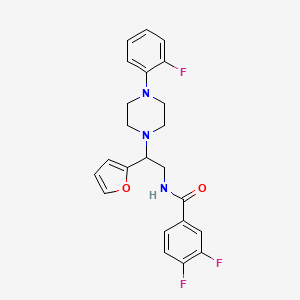

The physical and chemical properties of benzamide derivatives with thiadiazole have been explored in various solvents and in the solid state. These compounds have demonstrated excellent photophysical properties, including large Stokes shifts and solid-state fluorescence . Additionally, the biological properties of similar compounds have been evaluated, with some exhibiting promising anticancer activity against several human cancer cell lines . The antimicrobial activity has also been assessed, with some compounds showing potent effects against bacterial and fungal species . The ADMET properties of these compounds have been computationally predicted, indicating good oral drug-like behavior .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Methods : Various methods have been developed for synthesizing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and related compounds. These methods often involve reactions of different thiazole and thiadiazole derivatives under specific conditions (Gopal Senthilkumar, C. Umarani, D. Satheesh, 2021).

Characterization : These compounds are typically characterized using techniques such as NMR, IR, mass spectrometry, and elemental analysis. Such characterization confirms the structural integrity and purity of the synthesized compounds (M. Yar, Zaheen Hasan Ansari, 2009).

Biological Activities

Antibacterial and Antifungal Properties : Many derivatives of this compound have shown significant antibacterial and antifungal activities. This includes effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungi (P. Mhaske et al., 2011).

Anticancer Activities : Some derivatives have demonstrated anticancer activities against various cancer cell lines. This includes inhibitory activity against lung, ovary, prostate, breast, and colon cancers (A. Kamal et al., 2011).

Chemical Properties and Applications

Photophysical Properties : Certain this compound derivatives have been studied for their photophysical properties. These include large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, making them potential candidates for applications in organic electronics and fluorescence-based technologies (Kan Zhang et al., 2017).

Organic Solar Cell Applications : Derivatives containing thiadiazole and benzotriazole units have been synthesized and used in organic solar cells, demonstrating potential in renewable energy technologies (M. Karakus et al., 2012).

Orientations Futures

Thiazolidine motifs, which are present in this compound, have been of great interest for researchers due to their diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . Therefore, future research may focus on exploring these properties further and developing new drug candidates based on this compound .

Propriétés

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S2/c21-16(11-2-7-14-15(10-11)19-24-18-14)17-12-3-5-13(6-4-12)20-8-1-9-25(20,22)23/h2-7,10H,1,8-9H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOGEPSWOSJXRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)

![N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3014346.png)

![3-(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-ol;dihydrochloride](/img/structure/B3014348.png)

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)

![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014354.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)